Cumyl bromide

Description

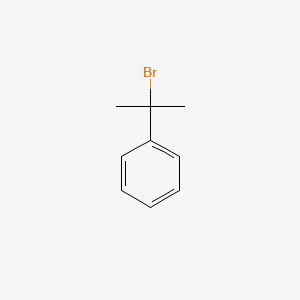

Cumyl bromide (C₉H₁₁Br), a tertiary alkyl bromide with a molecular weight of 199.09 g/mol, is derived from the bromination of cumene (isopropylbenzene). Its structure features a bromine atom attached to a tertiary carbon within a branched aromatic framework. For instance, bromination of cumene yields only 5% this compound, with the majority of products being R-methylstyrene (72%) and cis-/trans-R-methyl-β-bromostyrenes (21%) . Its tertiary nature imparts steric hindrance, influencing reactivity and stability compared to primary or secondary bromides.

Properties

IUPAC Name |

2-bromopropan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSJXBURLJOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037324 | |

| Record name | (2-Bromo-2-propanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-19-7 | |

| Record name | (2-Bromo-2-propanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromopropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Observations :

- Reactivity :

- Cumyl bromide’s tertiary structure favors elimination (e.g., forming alkenes) over nucleophilic substitution, unlike allyl or benzyl bromides, which undergo efficient SN2 reactions .

- Allyl bromide is highly reactive in allylation reactions due to its primary bromide structure .

- Benzyl bromide participates in electrophilic aromatic substitution and SN2 reactions, leveraging its aromatic ring’s resonance stabilization .

Key Observations :

- Toxicity : this compound’s hazards are less documented but inferred to be milder than allyl or benzyl bromides, which are highly toxic and regulated .

- Applications : this compound’s applications are restricted to specialized research, while allyl and benzyl bromides are industrially significant. Lithium bromide’s hygroscopicity makes it ideal for moisture control systems .

Crystallographic and Spectroscopic Comparisons

- This compound: No crystallographic data available, but its tertiary structure likely results in distinct bond angles and lengths compared to smaller bromides.

- Isothiouronium Bromide Salts : Evidence from similar bromides, such as 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, reveals bond lengths (e.g., C11–S1: 1.855 Å) and angles (C2–C11–S1: 111.7°) that differ from averages in analogous compounds, highlighting structural variability among bromides .

Q & A

Q. What are the standard synthetic routes for cumyl bromide, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via nucleophilic substitution (SN1/SN2) or solvolysis reactions. For SN2 pathways, optimizing reaction conditions (e.g., polar aprotic solvents like DMF, controlled temperature) enhances purity. In solvolysis, solvent polarity and leaving-group ability (e.g., bromide vs. chloride) significantly influence yield. Kinetic studies using UV-Vis or GC-MS can monitor reaction progress .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Use X-ray diffraction (XRD) to confirm crystalline structure and ATR-FTIR to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Thermogravimetric analysis (TGA) can estimate vapor pressure via mass-loss rates under isothermal conditions . For NMR, compare chemical shifts (e.g., ¹H-NMR for aromatic protons) with reference data to verify molecular integrity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of toxic vapors. Store in airtight containers away from heat and incompatible reagents (e.g., strong oxidizers). Emergency protocols should include immediate rinsing of affected skin/eyes and proper waste disposal .

Advanced Research Questions

Q. How can solvolysis kinetics of this compound be systematically investigated, and what factors influence reaction pathways?

Design a kinetic study using stopped-flow techniques or conductimetry to track bromide ion release. Vary solvent polarity (e.g., ethanol-water mixtures) to probe SN1 vs. SN2 dominance. Analyze rate constants via Arrhenius plots to determine activation parameters. Computational methods (e.g., DFT) can model transition states to validate experimental data .

Q. How do substituent effects and solvent choice impact the reactivity of this compound in SN1 vs. SN2 mechanisms?

Substituents on the aromatic ring (e.g., electron-withdrawing groups) stabilize carbocation intermediates, favoring SN1 in polar protic solvents. For SN2, steric hindrance and solvent nucleophilicity (e.g., acetone vs. methanol) dictate reaction efficiency. Use Hammett plots to correlate substituent σ values with rate constants .

Q. What methodologies are effective in resolving contradictions between experimental and computational data on this compound's reactivity?

Perform sensitivity analyses on computational models (e.g., adjusting basis sets in DFT). Validate with isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways. Cross-reference experimental activation energies with simulated values to identify discrepancies in transition-state assumptions .

Q. How can capillary electrophoresis (CE) be optimized for analyzing bromide ions in reactions involving this compound?

Use a multivariate experimental design to optimize buffer composition (e.g., borate buffer at pH 9.2) and voltage. Adjust injection volume to avoid chloride interference. Validate with spiked samples and quantify bromide via calibration curves. CE coupled with UV detection offers ppm-level sensitivity .

Q. How should researchers present complex data (e.g., kinetic or spectroscopic) on this compound in accordance with journal standards?

Follow guidelines to separate primary data (e.g., kinetic plots) from redundant textual descriptions. Include raw spectra in supplementary materials with baseline correction notes. For crystallography, deposit XRD data in public repositories (e.g., CCDC) and cite accession numbers .

Q. What advanced analytical techniques are suitable for tracking environmental degradation products of this compound?

Employ LC-HRMS to detect brominated intermediates in aqueous matrices. Use isotope dilution (e.g., ⁸¹Br) to correct for matrix effects. For field studies, passive samplers coupled with GC-ECD can monitor airborne bromide species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.